molecular formula C23H24N2O3S2 B3934453 4-[methyl(phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide

4-[methyl(phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide

Cat. No. B3934453
M. Wt: 440.6 g/mol
InChI Key: FKJAZGCVUBEGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[methyl(phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide, also known as MPSEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPSEB belongs to the class of sulfonamide compounds and has shown promising results in various studies related to cancer treatment and other diseases.

Mechanism of Action

The exact mechanism of action of 4-[methyl(phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide is not fully understood. However, it has been suggested that 4-[methyl(phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide targets various signaling pathways involved in cancer cell growth and proliferation, such as the PI3K/AKT/mTOR pathway. 4-[methyl(phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has also been found to inhibit the activity of histone deacetylases, which play a crucial role in gene expression and regulation.
Biochemical and Physiological Effects
4-[methyl(phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, such as carbonic anhydrase and cholinesterase. 4-[methyl(phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has also been shown to have antioxidant properties and can scavenge free radicals. In addition, 4-[methyl(phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has been found to have a positive effect on lipid metabolism and can reduce the levels of triglycerides and cholesterol in the blood.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[methyl(phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide in lab experiments is its high potency and selectivity towards cancer cells. 4-[methyl(phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has been found to have minimal toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using 4-[methyl(phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are various future directions related to 4-[methyl(phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide that can be explored in scientific research. One of the potential applications of 4-[methyl(phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-[methyl(phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has been found to have neuroprotective properties and can prevent the formation of toxic protein aggregates in the brain. Another potential application of 4-[methyl(phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide is in the treatment of inflammatory bowel disease (IBD). 4-[methyl(phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has been found to have anti-inflammatory properties and can reduce the symptoms associated with IBD. Further studies are needed to explore the potential therapeutic applications of 4-[methyl(phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide in various diseases.
Conclusion
In conclusion, 4-[methyl(phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 4-[methyl(phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has shown promising results in various studies related to cancer treatment and other diseases. The synthesis of 4-[methyl(phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide involves a multi-step process, and its mechanism of action is not fully understood. 4-[methyl(phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has various biochemical and physiological effects and has advantages and limitations for lab experiments. Further studies are needed to explore the potential therapeutic applications of 4-[methyl(phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide in various diseases.

Scientific Research Applications

4-[methyl(phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has shown promising results in various scientific studies related to cancer treatment. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 4-[methyl(phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has also been shown to have anti-inflammatory and anti-angiogenic properties, making it a potential therapeutic agent for various diseases.

properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-[2-(4-methylphenyl)sulfanylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S2/c1-18-8-14-21(15-9-18)29-17-16-24-23(26)19-10-12-20(13-11-19)25(2)30(27,28)22-6-4-3-5-7-22/h3-15H,16-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJAZGCVUBEGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[benzenesulfonyl(methyl)amino]-N-[2-(4-methylphenyl)sulfanylethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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